Enhanced Aqueous Solubility: PEG4 Spacer vs. PEG2 and PEG3 Analogs
Fmoc-PEG4-Ala-Ala-Asn-PAB contains a tetraethylene glycol (PEG4) spacer, which provides greater hydrophilicity compared to linkers with shorter PEG chains (e.g., PEG2 or PEG3) or no PEG spacer. While quantitative solubility data in mg/mL for this specific compound is not provided in public vendor documentation, the structure-activity relationship (SAR) is well-established: each ethylene glycol unit contributes to increased aqueous solubility and reduced protein aggregation in final ADCs [1]. The PEG4 spacer in this compound directly impacts the manufacturability of the final ADC by mitigating precipitation during bioconjugation, a common challenge with hydrophobic payloads and linkers .
| Evidence Dimension | Aqueous solubility enhancement |
|---|---|
| Target Compound Data | Contains 4-unit PEG (PEG4) spacer; described as soluble in aqueous media |
| Comparator Or Baseline | PEG2 or PEG3 linkers (e.g., Fmoc-PEG2-Ala-Ala-Asn-PAB or Fmoc-PEG3-Ala-Ala-Asn-PAB) |
| Quantified Difference | Increased hydrophilicity correlating with PEG chain length; no quantitative solubility difference available from public sources |
| Conditions | Aqueous buffer systems used in ADC bioconjugation (e.g., PBS, pH 7.4) |
Why This Matters
Higher linker hydrophilicity directly reduces aggregation during bioconjugation, improving final ADC yield and homogeneity [2].
- [1] DC Chemicals. (n.d.). Fmoc-PEG4-Ala-Ala-Asn-PAB (DC35881) Product Page. View Source
- [2] Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. View Source
